molecular formula C22H17IN2O3 B15016378 2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol

2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-iodo-4-methylphenol

Cat. No.: B15016378
M. Wt: 484.3 g/mol
InChI Key: BPUDRTDMCKTORJ-UHFFFAOYSA-N
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Description

4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes both phenolic and benzooxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-3-iodo-5-methylbenzaldehyde and 2-(5-methyl-1,3-benzoxazol-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The phenolic and benzooxazole moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    2-(5-Methyl-1,3-benzoxazol-2-yl)aniline: Another precursor used in the synthesis.

    Quinone derivatives: Products formed from the oxidation of the phenolic group.

Uniqueness

4-[(E)-[(2-HYDROXY-3-IODO-5-METHYLPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its combination of phenolic, imine, and benzooxazole functionalities, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom further enhances its potential for various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C22H17IN2O3

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C22H17IN2O3/c1-12-3-6-20-18(9-12)25-22(28-20)16-10-15(4-5-19(16)26)24-11-14-7-13(2)8-17(23)21(14)27/h3-11,26-27H,1-2H3

InChI Key

BPUDRTDMCKTORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)C)I)O)O

Origin of Product

United States

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